N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those related to N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, involves several steps that typically start from basic aromatic compounds or acids, proceeding through acylation, condensation, or cyclization reactions. These processes can involve the use of specific reagents like thionyl chloride, carbodiimides, or Grignard reagents to introduce various functional groups or to facilitate ring closure, leading to the desired benzamide structure (Saleh, 1989).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by extensive intramolecular hydrogen bonding, which stabilizes their conformation. X-ray crystallography studies reveal that the heterocyclic thiazine rings adopt half-chair conformations, and the amide groups form specific dihedral angles with the benzoyl rings, indicating a structured and stable molecular architecture (Siddiqui et al., 2008).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including condensation with primary amines to form Schiff's bases and reactions with Grignard reagents that cleave C-S or C-O bonds, yielding substituted benzothiazin or benzoxazin derivatives. These reactions highlight the compound's reactivity and potential for further chemical modifications (Saleh, 1989).
Scientific Research Applications
Polymer Synthesis
N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide and related compounds have been explored in the synthesis of polyamides. Ueda and Sugiyama (1994) demonstrated the synthesis of ordered polyamides using symmetric and nonsymmetric monomers, showing potential applications in materials science (Ueda & Sugiyama, 1994).
Biologically Active Compounds Synthesis
Stepanova, Dmitriev, and Maslivets (2020) discussed the synthesis of enaminones fused to 1,4-benzothiazin-2-one, which can be useful for studies on biological activity, chemosensors, and fluorescence. This demonstrates the relevance of such compounds in pharmacology and biochemistry (Stepanova, Dmitriev, & Maslivets, 2020).
Photo-Physical Studies
Padalkar et al. (2011) synthesized derivatives including 2-(1,3-benzothiazol-2-yl) and studied their photo-physical properties. This research highlights the application of these compounds in the study of light-activated processes (Padalkar et al., 2011).
Structural Characterization
Siddiqui et al. (2008) examined the structures of similar compounds, emphasizing the importance of structural analysis in understanding the properties and potential applications of such chemicals (Siddiqui et al., 2008).
Anticancer Research
Ravinaik et al. (2021) designed and synthesized benzamide derivatives for anticancer evaluation, showing the potential of these compounds in cancer research and therapy (Ravinaik et al., 2021).
Photo-Induced Reactions
Matsuura and Saito (1969) investigated the photooxidation of related thiazole compounds, providing insights into photo-induced chemical reactions and their potential applications (Matsuura & Saito, 1969).
Synthesis of Novel Compounds
Various studies, such as those by Farag, Dawood, and Abdelhamid (1997), have explored the synthesis of new compounds using benzothiazol derivatives, contributing to the expansion of chemical libraries (Farag, Dawood, & Abdelhamid, 1997).
Antiallergy Agents
Hargrave, Hess, and Oliver (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives, potent antiallergy agents, demonstrating the potential of these compounds in therapeutic applications (Hargrave, Hess, & Oliver, 1983).
Antibacterial Activity
Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with significant anti-pathogenic activity, indicating the use of these compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHQPXWPHZJELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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